molecular formula C6H5ClFNO B1290033 4-Amino-2-chloro-3-fluorophenol CAS No. 1003710-18-6

4-Amino-2-chloro-3-fluorophenol

Cat. No.: B1290033
CAS No.: 1003710-18-6
M. Wt: 161.56 g/mol
InChI Key: FEIRBFCWDDTCEQ-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

4-Amino-2-chloro-3-fluorophenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The compound’s interactions with enzymes such as phenol hydroxylase and other oxidoreductases are crucial for its role in biochemical reactions . These interactions often involve the formation of enzyme-substrate complexes, leading to either the activation or inhibition of the enzyme’s activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in oxidative stress response and detoxification pathways . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered levels of metabolites and changes in metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This compound is also known to induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the compound’s mechanism of action and its overall impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact on cellular processes becomes more pronounced at certain concentrations . High doses of the compound have been associated with toxicity, including oxidative stress, cellular damage, and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is metabolized through pathways involving hydroxylation and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways are essential for the compound’s detoxification and elimination from the body. Additionally, the compound’s effects on metabolic flux and metabolite levels are important for understanding its overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s transport mechanisms are crucial for its bioavailability and overall biological activity. Understanding these transport and distribution processes is essential for predicting the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization processes are critical for the compound’s interactions with biomolecules and its overall impact on cellular processes. Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-amino-2-chloro-3-fluorophenol typically involves chemical synthesis methods. One common method is to react 2-chloro-5-fluorophenol with ammonia, followed by chlorination of the obtained product . The reaction conditions for this synthesis include maintaining a controlled temperature and using appropriate solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloro-3-fluorophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Amino-2-chloro-3-fluorophenol has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-chloro-3-fluorophenol is unique due to the presence of all three functional groups (amino, chloro, and fluoro) on the phenol ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial applications.

Properties

IUPAC Name

4-amino-2-chloro-3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c7-5-4(10)2-1-3(9)6(5)8/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIRBFCWDDTCEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630604
Record name 4-Amino-2-chloro-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003710-18-6
Record name 4-Amino-2-chloro-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 0° C. solution of 2-chloro-3-fluoro-4-nitrophenol (25 g, 130.9 mmol) in 1:1 MeOH and THF (400 mL) was treated with NH4Cl (70 g, 1.3 mol), followed by the portion-wise addition of zinc (83.2 g, 1.3 mol), then warmed to RT and stirred for 2 h. The solids were removed via filtration, the filtrate concentrated to dryness and the residue was dissolved in EtOAc, washed with brine, dried over Na2SO4 and concentrated to afford 4-amino-2-chloro-3-fluorophenol (16 g, 76%). 1H-NMR (400 MHz, DMSO-d6): δ 9.41 (s, 1 H), 6.59-6.51 (m, 2 H), 4.65 (s, 2H); MS (ESI): m/z 162.2 [M+H]+.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
70 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
83.2 g
Type
catalyst
Reaction Step Two

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